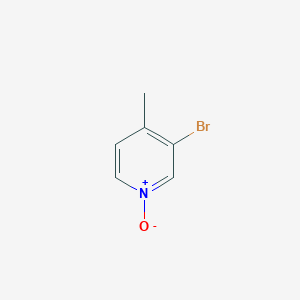
3-Bromo-4-methylpyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-methylpyridine 1-oxide: is a pyridinium salt, a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This compound features a bromine atom at the third position, a methyl group at the fourth position, and an oxidized nitrogen atom within the pyridine ring, forming a pyridinium ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methylpyridine 1-oxide typically involves the bromination of 4-methylpyridine followed by oxidation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The oxidation step can be carried out using oxidizing agents such as hydrogen peroxide or peracids like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient bromination and oxidation. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, especially at the methyl group, leading to the formation of carboxylic acids.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions, forming various derivatives.
Reduction: The pyridinium ion can be reduced to the corresponding pyridine derivative under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Oxidation: Carboxylic acids.
Substitution: Various substituted pyridinium salts.
Reduction: Pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-4-methylpyridine 1-oxide is used as a building block in organic synthesis, particularly in the preparation of more complex pyridinium salts and other heterocyclic compounds.
Biology and Medicine: This compound and its derivatives have shown potential in biological applications, including as antimicrobial agents and enzyme inhibitors. They are also investigated for their potential use in drug development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its role as a catalyst in various chemical reactions is also noteworthy.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-methylpyridine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the oxidized nitrogen atom play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
- 3-Bromo-2-methylpyridine
- 4-Bromo-2-methylpyridine
- 3-Bromo-5-methylpyridine
Comparison: 3-Bromo-4-methylpyridine 1-oxide is unique due to the presence of the oxidized nitrogen atom, which imparts distinct chemical properties compared to its non-oxidized counterparts
Propriétés
Numéro CAS |
17117-15-6 |
|---|---|
Formule moléculaire |
C6H6BrNO |
Poids moléculaire |
188.02g/mol |
Nom IUPAC |
3-bromo-4-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H6BrNO/c1-5-2-3-8(9)4-6(5)7/h2-4H,1H3 |
Clé InChI |
ARYIVSYAOFAYHD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=[N+](C=C1)[O-])Br |
SMILES canonique |
CC1=C(C=[N+](C=C1)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















